![molecular formula C18H22ClNO B4880973 N-benzyl-3-chloro-1-adamantanecarboxamide](/img/structure/B4880973.png)
N-benzyl-3-chloro-1-adamantanecarboxamide
Overview
Description
N-benzyl-3-chloro-1-adamantanecarboxamide is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is also known as BZACA and has a molecular formula of C18H21ClNO.
Mechanism of Action
The exact mechanism of action of N-benzyl-3-chloro-1-adamantanecarboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the release of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and pain. It may also act by modulating the activity of dopamine receptors in the brain, which could be beneficial in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-3-chloro-1-adamantanecarboxamide has anti-inflammatory and analgesic effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce pain in animal models of inflammation and neuropathic pain.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-3-chloro-1-adamantanecarboxamide in lab experiments is its potential anti-inflammatory and analgesic effects. This could be beneficial in studying the mechanisms of pain and inflammation. However, one limitation is that the exact mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for the study of N-benzyl-3-chloro-1-adamantanecarboxamide. One direction is to further investigate its potential use in the treatment of Parkinson's disease and other neurological disorders. Another direction is to study its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis. Additionally, further studies could be done to elucidate the exact mechanism of action of N-benzyl-3-chloro-1-adamantanecarboxamide.
Synthesis Methods
The synthesis of N-benzyl-3-chloro-1-adamantanecarboxamide involves the reaction between benzylamine and 3-chloroadamantane-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-benzyl-3-chloro-1-adamantanecarboxamide.
Scientific Research Applications
N-benzyl-3-chloro-1-adamantanecarboxamide has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
properties
IUPAC Name |
N-benzyl-3-chloroadamantane-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c19-18-9-14-6-15(10-18)8-17(7-14,12-18)16(21)20-11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUSYSOJRKPOAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330677 | |
Record name | N-benzyl-3-chloroadamantane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701330677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661591 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzyl-3-chloroadamantane-1-carboxamide | |
CAS RN |
317375-21-6 | |
Record name | N-benzyl-3-chloroadamantane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701330677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.